molecular formula C17H18NO3D3 B602641 (S)-Etodolac-d3 CAS No. 1246818-32-5

(S)-Etodolac-d3

Cat. No.: B602641
CAS No.: 1246818-32-5
M. Wt: 290.38
InChI Key:
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Description

(S)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. The deuterium atoms replace the hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Etodolac.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: (S)-Etodolac-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted Etodolac derivatives.

Scientific Research Applications

(S)-Etodolac-d3 is widely used in scientific research for various applications, including:

    Chemistry: Studying the metabolic pathways and degradation products of Etodolac.

    Biology: Investigating the biological effects and interactions of Etodolac at the molecular level.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of Etodolac in the human body.

    Industry: Developing new formulations and delivery systems for Etodolac.

Mechanism of Action

The mechanism of action of (S)-Etodolac-d3 is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A widely used NSAID with a longer half-life compared to Etodolac.

    Ketoprofen: An NSAID with both anti-inflammatory and antipyretic properties.

Uniqueness of (S)-Etodolac-d3: this compound is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research for studying the detailed metabolic pathways and interactions of Etodolac.

Properties

CAS No.

1246818-32-5

Molecular Formula

C17H18NO3D3

Molecular Weight

290.38

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

87249-11-4 (unlabelled)

Synonyms

(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3

tag

Etodolac Impurities

Origin of Product

United States

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